molecular formula C7H13ClO B2577702 1-Chloro-3-ethylpentan-2-one CAS No. 54034-93-4

1-Chloro-3-ethylpentan-2-one

Cat. No.: B2577702
CAS No.: 54034-93-4
M. Wt: 148.63
InChI Key: LUFRRDZERHMSME-UHFFFAOYSA-N
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Description

1-Chloro-3-ethylpentan-2-one (CAS 54034-93-4) is an organic compound with the molecular formula C7H13ClO and a molecular weight of 148.63 g/mol . Its structure features a ketone functional group flanked by chlorine and an ethylpentyl group, as defined by its SMILES notation CCC(CC)C(=O)CCl . This chlorinated ketone serves as a valuable synthetic intermediate in organic chemistry research. Chlorine-containing compounds like this one are of significant interest in pharmaceutical and medicinal chemistry research, as the chlorine moiety can profoundly influence a molecule's biological activity and metabolic stability . Chlorinated compounds are pivotal in developing therapeutic agents, with more than 250 FDA-approved drugs containing chlorine . As a chlorinated derivative of pentanone, this compound is related to substances studied in reaction mechanism research, such as the investigation of chlorine atom reactions with ketones, which provides insights into hydrogen abstraction efficiencies and the formation of various oxygenated products . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses and must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-ethylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-3-6(4-2)7(9)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFRRDZERHMSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Ethylpentan 2 One

Electrophilic Reaction Sites and Nucleophilic Attack Patterns in α-Chloroketones

The reactivity of α-chloroketones, such as 1-Chloro-3-ethylpentan-2-one, is characterized by the presence of multiple electrophilic sites that are susceptible to nucleophilic attack. nih.govnih.govmdpi.com The primary sites of electrophilicity are the carbonyl carbon and the α-carbon bonded to the chlorine atom. nih.govmdpi.comwikipedia.org The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-chlorine bond, rendering the α-carbon more electron-deficient and, consequently, more susceptible to nucleophilic substitution. nih.gov

Nucleophiles can therefore attack at several positions nih.gov:

The carbonyl carbon: This is a classic site for nucleophilic addition reactions.

The α-carbon: This site is prone to nucleophilic substitution, where the chlorine atom acts as a leaving group.

The chlorine atom: In some cases, the halogen itself can be the site of attack.

Protons at the α'- and β-positions: The presence of the electron-withdrawing groups can make these protons acidic and susceptible to removal by a base. nih.gov

The specific pattern of nucleophilic attack is influenced by the nature of the nucleophile, the reaction conditions, and the steric environment of the α-chloroketone.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom in this compound is a focal point for nucleophilic substitution reactions, a common pathway for this class of compounds. The enhanced reactivity of the C-Cl bond, due to the adjacent carbonyl group, facilitates these transformations. nih.gov

Comparative Analysis of SN1 vs. SN2 Pathways and Steric Effects

Nucleophilic substitution at the α-carbon of this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being heavily influenced by steric factors. scribd.commasterorganicchemistry.com

The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. masterorganicchemistry.com This pathway is sensitive to steric hindrance at the reaction center. masterorganicchemistry.comchemistryhall.com In the case of this compound, the α-carbon is primary, which would typically favor an SN2 reaction. However, the presence of a bulky ethyl group on the adjacent carbon (position 3) could introduce some steric hindrance, potentially slowing the rate of an SN2 reaction compared to a less substituted α-chloroketone. scribd.comchemistryhall.com

The SN1 mechanism proceeds through a carbocation intermediate. masterorganicchemistry.comchemistryhall.com This pathway is favored for tertiary substrates that can form stable carbocations. masterorganicchemistry.com For this compound, the formation of a primary carbocation at the α-position would be highly unfavorable, making a pure SN1 mechanism unlikely under most conditions.

FactorSN1 PathwaySN2 Pathway
Substrate StructureFavored by tertiary > secondary substrates. masterorganicchemistry.comFavored by primary > secondary > tertiary substrates. masterorganicchemistry.com
Rate-Determining StepUnimolecular: Formation of a carbocation. masterorganicchemistry.comBimolecular: Concerted attack of the nucleophile and departure of the leaving group. masterorganicchemistry.com
Steric HindranceLess affected by steric hindrance. quora.comHighly sensitive to steric hindrance. chemistryhall.comquora.com
NucleophileFavored by weak nucleophiles. scribd.comchemistrytalk.orgFavored by strong nucleophiles. scribd.comchemistrytalk.org
SolventFavored by polar protic solvents. scribd.comchemistrytalk.orgFavored by polar aprotic solvents. scribd.comchemistrytalk.org

Reactions with Oxygen Nucleophiles (e.g., Alcoholysis, Hydrolysis)

Alpha-chloroketones readily react with oxygen-based nucleophiles.

Alcoholysis: In the presence of an alcohol, this compound can undergo alcoholysis to yield an α-alkoxy ketone. Silver ion assistance can be employed to facilitate the reaction, leading to the formation of α,α-dialkoxy ketimines from the corresponding α-chloro ketimines. thieme-connect.com The reaction can also be performed under basic conditions. researchgate.net

Hydrolysis: Reaction with water or hydroxide (B78521) ions leads to the substitution of the chlorine atom with a hydroxyl group, forming an α-hydroxy ketone. nih.govbiu.ac.il Studies on the hydrolysis of similar chloroketones have shown that the reaction can be catalyzed by enzymes. nih.govbiu.ac.il For instance, the hydrolysis of certain chloroketones by chymotrypsin (B1334515) has been observed to produce the corresponding hydroxymethyl ketone. nih.gov

Reactions with Nitrogen Nucleophiles (e.g., Amination, Imine Formation)

The reaction of this compound with nitrogen nucleophiles is a valuable route for the synthesis of nitrogen-containing compounds. wikipedia.org

Amination: Primary and secondary amines can displace the chlorine atom to form α-amino ketones. These reactions are fundamental in the synthesis of various biologically active molecules and heterocyclic compounds. researchgate.netnih.gov Asymmetric reductive amination of α-chloroketones has been developed as a method to produce chiral amines. liv.ac.uk

Imine Formation: α-Chloroketones can react with amines to form α-chloro imines. wikipedia.org These imines can serve as protected versions of the parent ketone, allowing for other chemical transformations to be performed before being hydrolyzed back to the ketone. wikipedia.org Gold-catalyzed hydroamination of 1-chloroalkynes with aromatic amines is a modern method for synthesizing α-chloromethylketimines. acs.orgnih.govacs.org The reaction of α-chloroketones with oxime ethers in the presence of an acid catalyst can produce α-chloroketoxime ethers. google.com

Yields of (Z)-2-Chloro-N-aryl-1-phenylethan-1-imine Synthesis acs.org
Amine ReactantProductNMR Yield (%)
Aniline(Z)-2-Chloro-N,1-diphenylethan-1-imine92
4-Chloroaniline(Z)-2-Chloro-N-(4-chlorophenyl)-1-phenylethan-1-imine95
4-Methoxyaniline(Z)-2-Chloro-N-(4-methoxyphenyl)-1-phenylethan-1-imine93
4-Aminophenol(Z)-2-Chloro-N-(4-hydroxyphenyl)-1-phenylethan-1-imine97

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and sulfide (B99878) salts, readily react with α-chloroketones. For example, the reaction with inorganic sulfide salts can produce diketosulfides. nih.gov Thioamides and thioureas react with α-chloroketones to form thiazoles and 2-aminothiazoles, respectively, highlighting the utility of these reactions in heterocyclic synthesis. wikipedia.org The S-alkylation of thiols with α-chloroketones is a key step in the synthesis of various compounds, including libraries of 1-thio-β-D-galactopyranosides. lu.se

Reactions Involving the Carbonyl Group

The carbonyl group in this compound is also a reactive site, participating in a variety of addition and condensation reactions. The presence of the α-chloro substituent enhances the reactivity of the carbonyl group towards nucleophiles. mdpi.com

One notable reaction is the Perkow reaction , where α-haloketones react with trialkyl phosphites. rsc.org This reaction can proceed via two competitive pathways: attack at the carbonyl carbon (Perkow pathway) to yield enol phosphates, or attack at the α-carbon (Arbuzov pathway) to give β-ketophosphonates. rsc.org The regioselectivity of this reaction can be controlled by the reaction conditions. rsc.org

Furthermore, the carbonyl group can undergo addition reactions with various carbon nucleophiles. For instance, the addition of phenylacetylene (B144264) to α-chloroketones has been studied, demonstrating the enhanced reactivity of the carbonyl group in these substrates. mdpi.com

Nucleophilic Addition to the Carbonyl Carbon

The carbonyl carbon of this compound is an electrophilic center and is susceptible to attack by nucleophiles. The presence of the electron-withdrawing chlorine atom at the adjacent carbon enhances this electrophilicity. Nucleophilic addition reactions are a characteristic feature of ketones. For instance, the reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of a tertiary alcohol after an acidic workup. Similarly, the addition of a cyanide ion (from HCN or a salt like KCN) would result in a cyanohydrin.

Reduction Pathways of Ketone Functionality

The ketone functionality in this compound can be reduced to a secondary alcohol, 1-chloro-3-ethylpentan-2-ol. This transformation can be achieved using various reducing agents. evitachem.com Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically selective for aldehydes and ketones. nzic.org.nz LiAlH₄ is a much stronger reducing agent and would also readily reduce the ketone. It is important to note that under certain conditions, particularly with stronger reducing agents or catalytic hydrogenation, reductive dehalogenation (removal of the chlorine atom) can occur. wikipedia.org

Table 1: Expected Products from the Reduction of this compound

Reducing AgentPrimary ProductPotential By-product
Sodium Borohydride (NaBH₄)1-Chloro-3-ethylpentan-2-ol3-Ethylpentan-2-ol
Lithium Aluminum Hydride (LiAlH₄)1-Chloro-3-ethylpentan-2-ol3-Ethylpentan-2-ol
Catalytic Hydrogenation (e.g., H₂/Pd)3-Ethylpentan-2-ol1-Chloro-3-ethylpentan-2-ol

Oxidation Pathways of Ketone Functionality

Ketones are generally resistant to oxidation under mild conditions, which distinguishes them from aldehydes. nzic.org.nz However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur, leading to a mixture of carboxylic acids.

A more specific oxidation reaction for ketones is the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid (such as m-CPBA) to form an ester. In the case of this compound, the migratory aptitude of the adjacent carbon groups would determine the structure of the resulting ester. The group that can better stabilize a positive charge is more likely to migrate.

Reactions Involving Alpha-Hydrogens and Enolate Chemistry

Acidity of α-Hydrogens in this compound

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) in ketones are weakly acidic. libretexts.orgpressbooks.pub This acidity is due to the resonance stabilization of the resulting conjugate base, the enolate. libretexts.orgpressbooks.pub In this compound, there are two different α-carbons: the chloromethyl group (C1) and the ethyl-substituted methine group (C3).

The pKa of α-hydrogens in typical ketones is around 19-21. libretexts.org The presence of the electron-withdrawing chlorine atom on C1 significantly increases the acidity of the hydrogen on that carbon. For comparison, the pKa of chloroacetaldehyde (B151913) is around 14, indicating a substantial acidifying effect of the α-halogen. quora.com Therefore, the hydrogen at C1 of this compound is expected to be significantly more acidic than the hydrogen at C3.

Enol and Enolate Formation and Subsequent Reactivity

The removal of an α-hydrogen by a base results in the formation of an enolate ion, which exists as a resonance hybrid with the negative charge delocalized between the α-carbon and the carbonyl oxygen. pressbooks.pubmasterorganicchemistry.com Due to the higher acidity of the C1-hydrogen, treatment of this compound with a base is more likely to form the enolate at the C1 position. However, enolate formation is a reversible process, and under thermodynamic control, the more substituted and generally more stable enolate from deprotonation at C3 could also be formed. libretexts.org

Enolates are excellent nucleophiles and react with a variety of electrophiles, typically at the α-carbon. masterorganicchemistry.com This reactivity is fundamental to many carbon-carbon bond-forming reactions. For example, the enolate of this compound could be alkylated with an alkyl halide. thieme-connect.de

Rearrangement Reactions

α-Halo ketones like this compound are known to undergo rearrangement reactions, most notably the Favorskii rearrangement. wikipedia.orgddugu.ac.inwikipedia.org This reaction occurs when an α-halo ketone with an abstractable α'-hydrogen (a hydrogen on the other side of the carbonyl group) is treated with a base, such as a hydroxide or an alkoxide. ddugu.ac.inwikipedia.org

The mechanism is generally believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com For this compound, the base would abstract the acidic proton at C3, forming an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the chlorine (C1), displacing the chloride ion and forming a bicyclic cyclopropanone intermediate. Subsequent attack of the nucleophilic base (e.g., hydroxide) on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring to give a more stable carbanion, which is then protonated to yield a carboxylic acid derivative (e.g., a carboxylic acid, ester, or amide, depending on the base used). ddugu.ac.inwikipedia.orgslideshare.net The ring opening generally occurs to form the more stable carbanion. youtube.com In some cases, particularly when there is no α'-hydrogen, a quasi-Favorskii or semi-benzylic mechanism may operate. ddugu.ac.inwikipedia.org

Table 2: Illustrative Favorskii Rearrangement of this compound

ReactantBase/NucleophileMajor Product
This compoundSodium Hydroxide (NaOH)2,2-Diethylpropanoic acid
This compoundSodium Ethoxide (NaOEt)Ethyl 2,2-diethylpropanoate
This compoundAmmonia (NH₃)2,2-Diethylpropanamide

Favorskii Rearrangement and Related Transformations of α-Chloroketones

The Favorskii rearrangement is a notable reaction of α-halo ketones, which leads to the formation of carboxylic acid derivatives upon treatment with a base. wikipedia.org The reaction is particularly effective for α-chloroketones that possess at least one acidic α'-hydrogen, a criterion met by this compound.

The generally accepted mechanism involves the initial abstraction of a proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen) by a base to form an enolate. mychemblog.com This enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, displacing the chloride ion and forming a bicyclic cyclopropanone intermediate. wikipedia.orgscribd.com This highly strained intermediate is not isolated and is readily attacked by a nucleophile, such as a hydroxide or alkoxide ion, at the carbonyl carbon. youtube.com

The subsequent collapse of the resulting tetrahedral intermediate involves the cleavage of one of the original cyclopropane (B1198618) C-C bonds. In the case of an unsymmetrical cyclopropanone, such as the one derived from this compound, the ring opens to form the more stable carbanion. youtube.com Protonation of this carbanion yields the final rearranged product. wikipedia.org

When this compound is subjected to Favorskii rearrangement conditions, the specific product depends on the base and solvent system employed. mychemblog.com

Using a hydroxide base (e.g., NaOH) leads to a carboxylic acid.

Using an alkoxide base (e.g., NaOCH₃) yields an ester.

Using an amine (e.g., R₂NH) produces an amide.

The expected product from this compound would be a derivative of 2,2-diethylpropanoic acid, as the ring-opening would favor the formation of the more substituted and stable carbanion.

Table 1: Products of the Favorskii Rearrangement of this compound

Reagent/Base Product Type Expected Product Name
Sodium hydroxide (NaOH) Carboxylic Acid 2,2-Diethylpropanoic acid
Sodium methoxide (B1231860) (NaOCH₃) Ester Methyl 2,2-diethylpropanoate
Diethylamine ((C₂H₅)₂NH) Amide N,N,2,2-Tetraethylpropanamide

For α-haloketones lacking α'-hydrogens, an alternative pathway known as the quasi-Favorskii (or semibenzilic) rearrangement occurs, which involves direct nucleophilic attack on the carbonyl, followed by a 1,2-alkyl shift. mychemblog.com However, since this compound has an α'-hydrogen, it is expected to follow the standard cyclopropanone mechanism.

Named Reactions in the Context of α-Chloroketones

Reformatsky Reaction with α-Haloketone Derivatives

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.org The scope of this reaction has been extended to include other carbonyl compounds and substrates, including α-haloketones. When an α-haloketone like this compound is used instead of an α-halo ester, the reaction yields a β-hydroxyketone.

The mechanism commences with the oxidative addition of a metal, such as zinc or more reactive alternatives like samarium(II) iodide (SmI₂), into the carbon-chlorine bond of the α-chloroketone. wikipedia.orgnih.gov This step forms a metal enolate, which is less reactive than a typical Grignard reagent or lithium enolate, preventing self-condensation. wikipedia.org This metal enolate then adds to an external electrophile, typically an aldehyde or another ketone. A final acidic workup protonates the resulting alkoxide to give the β-hydroxyketone product. wikipedia.org

The use of α-chloroketones in Reformatsky-type couplings has been shown to be effective, in some cases providing yields comparable to or higher than their α-bromo counterparts. nih.gov Highly hindered ketones can be synthesized using this method, which is complementary to standard olefination procedures. researchgate.net

Table 2: General Scheme for the Reformatsky Reaction with an α-Chloroketone

Reactant 1 Reactant 2 (Electrophile) Metal Promoter Product
This compound Aldehyde (R'CHO) Zn or SmI₂ 1-Hydroxy-3-ethyl-1-(R')-pentan-2-one derivative
This compound Ketone (R'R''CO) Zn or SmI₂ 1-Hydroxy-3-ethyl-1-(R',R'')-pentan-2-one derivative

Passerini and Ugi Multicomponent Reactions Involving α-Chloroketones

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product. α-Chloroketones, including this compound, can serve as the carbonyl component in prominent isocyanide-based MCRs like the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction involving a ketone (or aldehyde), a carboxylic acid, and an isocyanide. organic-chemistry.org When an α-chloroketone is used, it reacts to form an α-acyloxy carboxamide where the chlorine atom at the α-position is retained in the final structure. nih.gov These chloro-substituted products can be valuable intermediates for further transformations, such as conversion to β-lactams upon treatment with a base. nih.gov

The Ugi reaction is a four-component reaction that brings together a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. illinois.edu Studies have shown that α-chloroketones can successfully participate as the ketone component in Ugi reactions. For example, the reaction of chloroacetone (B47974) with ammonium (B1175870) acetate (B1210297) and t-butyl isocyanide in trifluoroethanol yields the expected Ugi product in good yield, demonstrating the compatibility of the α-chloro functionality with the reaction conditions. nih.gov The product is an α-acetamido carboxamide, which, like the Passerini product, retains the chlorine atom. illinois.edunih.gov

Table 3: Multicomponent Reactions Involving a Generic α-Chloroketone

Reaction Components General Product Structure
Passerini α-Chloroketone, Carboxylic Acid, Isocyanide α-Acyloxy carboxamide (chloro-substituted)
Ugi α-Chloroketone, Amine, Carboxylic Acid, Isocyanide α-Acetamido carboxamide (chloro-substituted)

Stereochemical Aspects of 1 Chloro 3 Ethylpentan 2 One Chemistry

Identification and Configuration of Chiral Centers in 1-Chloro-3-ethylpentan-2-one

Note on Chirality: Based on its IUPAC name, this compound has the structure Cl-CH₂-C(=O)-CH(CH₂CH₃)-CH₂-CH₃. The carbon at position 3 (C3) is bonded to a hydrogen atom, a chloromethylketo group, and two identical ethyl groups. As it is not bonded to four different groups, this molecule is achiral and does not have a chiral center. It cannot exist as enantiomers.

However, to explore the stereochemical concepts outlined in this article, we will proceed by considering a hypothetical scenario where the two ethyl groups at C3 are distinguishable, thus rendering C3 a stereocenter. This allows for a detailed discussion of the principles of chirality as they would apply to a closely related chiral α-chloroketone.

In this hypothetical chiral analogue, the C3 atom would be the stereocenter. The four distinct groups attached to it would be:

A hydrogen atom (H)

An ethyl group (-CH₂CH₃)

A second, distinct ethyl group (e.g., isotopically labeled or part of a ring system not implied by the name)

The chloromethylketo group (-C(=O)CH₂Cl)

The absolute configuration of this hypothetical chiral center would be designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment would depend on the specific nature of the differentiation between the two ethyl groups. For the purpose of discussion, let's assume the priorities are assigned as follows:

PriorityGroup Attached to C3
1 (Highest)-C(=O)CH₂Cl
2-CH₂CH₃ (Group A)
3-CH₂CH₃ (Group B)
4 (Lowest)-H

Assuming Group A has priority over Group B, and with the hydrogen atom oriented away from the viewer, if the sequence from priority 1 to 2 to 3 is clockwise, the configuration would be (R). If the sequence is counter-clockwise, the configuration would be (S).

Enantioselective Synthesis Strategies for Chiral α-Chloroketones

The synthesis of single enantiomers of chiral α-chloroketones is a significant challenge in organic chemistry. For a molecule like our hypothetical chiral this compound, several enantioselective strategies could be envisioned, primarily involving the asymmetric chlorination of a prochiral precursor.

Organocatalytic α-Chlorination: One of the most powerful methods for the enantioselective synthesis of α-haloketones is organocatalysis. This approach often utilizes chiral amines, such as proline or its derivatives, to activate a ketone substrate towards electrophilic chlorination.

The general mechanism involves the formation of a chiral enamine intermediate from the prochiral ketone (3-ethylpentan-2-one) and the chiral catalyst. This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). The stereochemistry of the catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the α-chloroketone.

A plausible synthetic route is shown below: Prochiral Ketone + Chiral Catalyst ⇌ Chiral Enamine Chiral Enamine + NCS → (R)- or (S)-1-Chloro-3-ethylpentan-2-one + Catalyst

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity (ee).

Catalyst TypeTypical Chlorine SourceSolventTemperature (°C)Potential Enantiomeric Excess (ee)
Proline derivativesN-Chlorosuccinimide (NCS)Toluene, CH₂Cl₂-20 to 2580-99%
Cinchona alkaloidsN-Chlorosuccinimide (NCS)Dioxane, THF0 to 2575-95%
Chiral primary aminesN-Chlorosuccinimide (NCS)Toluene-20 to 085-98%

Substrate-Controlled Synthesis: Another approach involves using a substrate that already contains a chiral auxiliary. The auxiliary directs the chlorination diastereoselectively. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-chloroketone. For instance, a chiral imine could be formed from the ketone, chlorinated, and then hydrolyzed.

Kinetic Resolution: If a racemic mixture of the chiral α-chloroketone is prepared, it could potentially be resolved through a kinetic resolution process. This would involve reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer.

Diastereoselective Transformations and Product Analysis

Once a chiral center is established in this compound, its presence can influence the stereochemical outcome of subsequent reactions at other sites in the molecule, leading to diastereoselective transformations. The most common site for such a reaction is the carbonyl group.

Diastereoselective Nucleophilic Addition to the Carbonyl Group: The addition of a nucleophile (e.g., a Grignard reagent, an organolithium species, or a hydride) to the carbonyl group of chiral this compound would generate a new stereocenter at C2, resulting in a pair of diastereomers (a chlorohydrin). The stereochemical outcome of this addition is often predictable using established models of asymmetric induction.

Felkin-Anh Model: This model is typically used to predict the stereoselectivity of nucleophilic attack on chiral carbonyl compounds. It assumes a staggered conformation where the largest group at the adjacent stereocenter (C3) is placed perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon from the less hindered face, typically opposite the medium-sized group. For this compound, the groups at C3 would be ranked by size (e.g., L = -CH₂CH₃, M = -CH₂Cl side, S = H). The nucleophile would preferentially attack from the side of the smallest group (H).

Cram's Chelation Control Model: If the nucleophile is a chelating agent (e.g., certain Grignard reagents or reducing agents in the presence of a Lewis acid like ZnCl₂) and there is a chelating group (like the chlorine atom or the carbonyl oxygen itself) at the α-position, a cyclic intermediate can form. This rigid chelate structure locks the conformation of the molecule and directs the nucleophilic attack from a specific face.

A study on the diastereoselective addition of phenylacetylene (B144264) to racemic α-chloroketones demonstrated that good diastereoselectivity can be achieved. nih.gov The major diastereomer formed could be rationalized by invoking the Felkin-Anh model. nih.gov

Product Analysis: The ratio of the resulting diastereomers (diastereomeric ratio, dr) can be determined using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the diastereomeric mixture will often show distinct signals for each diastereomer, allowing for quantification by integration.

High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can be used to separate and quantify the diastereomers.

Gas Chromatography (GC): Similar to HPLC, GC can separate volatile diastereomers.

Reaction TypeNucleophile/ReagentControlling ModelExpected Major DiastereomerTypical Diastereomeric Ratio (dr)
Grignard AdditionCH₃MgBrFelkin-Anh(2R,3S)/(2S,3R) or (2S,3S)/(2R,3R)3:1 to 10:1
Hydride ReductionNaBH₄Felkin-Anh(2R,3S)/(2S,3R) or (2S,3S)/(2R,3R)2:1 to 5:1
AlkynylationPhenylacetylene/Me₂ZnFelkin-Anh(2R,3S)/(2S,3R) or (2S,3S)/(2R,3R)70:30 to 90:10
Chelation-Controlled ReductionZn(BH₄)₂Cram's ChelationOpposite to Felkin-Anh5:1 to >20:1

Retention and Inversion of Configuration During Nucleophilic Processes

Nucleophilic substitution at the C3 position of our hypothetical chiral this compound would involve the displacement of a leaving group from the chiral center. The stereochemical outcome of such a reaction—whether it proceeds with retention or inversion of the original configuration—is highly dependent on the reaction mechanism.

Sₙ2 Mechanism and Inversion of Configuration: Nucleophilic substitution reactions at the α-carbon of ketones are known to be significantly faster than at a typical secondary alkyl halide. researchgate.net This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state.

These reactions typically proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. A key feature of the Sₙ2 reaction is that the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack"). This leads to a Walden inversion, where the stereochemistry at the chiral center is inverted.

For example, if (R)-1-chloro-3-ethylpentan-2-one were to react with a nucleophile like sodium azide (B81097) (NaN₃) via an Sₙ2 mechanism, the product would be (S)-1-azido-3-ethylpentan-2-one.

(R)-1-chloro-3-ethylpentan-2-one + Nu⁻ → (S)-1-Nu-3-ethylpentan-2-one + Cl⁻

Studies on related optically active α,α-chlorofluoro carbonyl compounds have shown that nucleophilic substitution with azide or thiols proceeds in a rigorous Sₙ2 fashion, without any loss of optical purity, confirming the inversion of configuration. nih.gov

Sₙ1 Mechanism and Racemization (Retention + Inversion): An Sₙ1 (unimolecular nucleophilic substitution) mechanism involves the formation of a planar carbocation intermediate after the leaving group departs. The nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of both retention and inversion products, a process called racemization.

However, the formation of a carbocation α to a carbonyl group is generally disfavored due to the electron-withdrawing nature of the carbonyl, which would destabilize an adjacent positive charge. Therefore, nucleophilic substitution at the α-carbon of this compound is highly unlikely to proceed via an Sₙ1 mechanism. The Sₙ2 pathway with complete inversion of configuration is the strongly preferred and expected outcome.

Factors Influencing the Stereochemical Outcome: While inversion is the dominant outcome, several factors could theoretically influence the stereochemistry, though they are less likely in this specific case:

Neighboring Group Participation: If a neighboring group in the molecule can participate in the substitution, it can lead to retention of configuration through a double inversion mechanism. This is not applicable to the structure of this compound.

Solvent: Highly polar, protic solvents can stabilize carbocations and favor Sₙ1 reactions. However, the inherent instability of the α-keto carbocation makes this unlikely to override the preference for the Sₙ2 pathway.

Nature of the Nucleophile: Very weak nucleophiles might favor Sₙ1 conditions, but again, this is unlikely to be the determining factor for this substrate.

Advanced Analytical Methodologies for 1 Chloro 3 Ethylpentan 2 One Characterization

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular architecture and functional groups of 1-Chloro-3-ethylpentan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the connectivity and chemical environment of each atom in the molecule. docbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ), integration, and signal splitting. For this compound, the expected signals are distinct for the chloromethyl group, the methine proton at the chiral center, and the two ethyl groups. docbrown.info The electronegative chlorine atom and the carbonyl group significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield. pdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info Given the structure of this compound, seven distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The carbonyl carbon (C=O) is characteristically found at a very low field (downfield), typically in the range of 190-210 ppm for ketones. libretexts.org The carbon atom bonded to chlorine (C-Cl) also experiences a significant downfield shift. libretexts.org

Interactive Data Table: Predicted NMR Data for this compound

Note: The following chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Atom Position (Structure: CH₃-CH₂-CH(CH₂-CH₃)-C(=O)-CH₂Cl) Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹H NMR Splitting Pattern Predicted ¹³C NMR Chemical Shift (δ, ppm)
-CH₂Cl 4.2 - 4.5Singlet (s)45 - 50
-C=O ------200 - 205
-CH(CH₂CH₃)₂ 2.8 - 3.2Multiplet (m)50 - 55
-CH(CH₂CH₃)₂ 1.5 - 1.8Multiplet (m)24 - 28
-CH(CH₂CH₃)₂ 0.8 - 1.0Triplet (t)10 - 14

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Weight Determination

Mass Spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in confirming its identity. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating the compound from a mixture and assessing its purity. epa.gov

The mass spectrum of this compound will exhibit a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of roughly 3:1. docbrown.info The exact mass of the monoisotopic molecular ion is 148.0655 Da. nih.gov

Fragmentation in the mass spectrometer typically occurs via cleavage adjacent to the carbonyl group (α-cleavage). chemguide.co.uk This can lead to the formation of characteristic acylium ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formation Pathway Notes
148 / 150[C₇H₁₃ClO]⁺Molecular IonExhibits ~3:1 isotopic pattern for chlorine.
113[C₇H₁₃O]⁺Loss of Cl radical
91[C₄H₇CO]⁺α-cleavage, loss of C₂H₅ radicalAcylium ion.
57[C₂H₅CO]⁺α-cleavage, loss of C₅H₁₀Cl radicalOften a prominent peak in ethyl ketones. chemguide.co.uk
49 / 51[CH₂Cl]⁺α-cleavageFragment containing chlorine.
29[C₂H₅]⁺Loss of C₅H₈ClO radicalEthyl cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the principal functional groups. The spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch in a ketone. docbrown.info The presence of an electronegative chlorine atom on the α-carbon typically shifts this absorption to a higher wavenumber (frequency) compared to a simple dialkyl ketone. Another key absorption is the C-Cl bond stretch, which appears in the fingerprint region of the spectrum. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound contains a carbonyl group, which is a chromophore. It is expected to exhibit a weak absorption band in the UV region corresponding to the n→π* electronic transition.

Interactive Data Table: Spectroscopic Data for Functional Group Analysis

Technique Functional Group Expected Absorption Range Intensity
IR Spectroscopy C=O (Ketone)1720 - 1740 cm⁻¹Strong
C-Cl650 - 850 cm⁻¹Medium to Strong
C-H (sp³)2850 - 3000 cm⁻¹Medium to Strong
UV-Vis Spectroscopy C=O (n→π*)270 - 300 nmWeak

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures, quantifying its purity, and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of α-chloroketones. google.com For purity assessment, reversed-phase HPLC using a C18 or similar non-polar stationary phase with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is typically employed.

Given that this compound possesses a chiral center at the C-3 position, chiral HPLC is the definitive method for separating its enantiomers. mdpi.comnbuv.gov.ua This is commonly achieved using columns with a chiral stationary phase (CSP), such as those based on derivatized cyclodextrins or cellulose (B213188). beilstein-journals.org The separation allows for the determination of enantiomeric excess (ee) in asymmetric synthesis or resolution studies. nbuv.gov.ua

Interactive Data Table: Typical HPLC Methodologies

Analysis Type Typical Column (Stationary Phase) Typical Mobile Phase Detection Method
Purity Assessment Reversed-Phase (e.g., HALO® C18, C8)Acetonitrile/Water or Methanol (B129727)/Water gradientUV (e.g., 210 nm)
Chiral Resolution Chiral (e.g., Chiralpak® AD-H, Chiralcel® OD-H) google.comHexane (B92381)/Isopropanol (B130326) or Supercritical CO₂/Methanol google.comUV or Polarimeter

Gas Chromatography (GC) for Volatility and Purity Profiling

Gas Chromatography (GC) is well-suited for analyzing volatile compounds like this compound. It is routinely used to assess purity, identify volatile impurities, and monitor reaction progress. google.com The choice of column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5, DB-5), is generally effective for separating halogenated ketones. gcms.cz

For chiral separations, specialized cyclodextrin-based capillary GC columns (e.g., β-DEX™, γ-DEX™) can be used to resolve the enantiomers, providing an alternative to chiral HPLC. gcms.cz The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column, where separation occurs based on boiling point and interactions with the stationary phase.

Interactive Data Table: Typical GC Methodologies

Analysis Type Typical Column (Stationary Phase) Carrier Gas Detection Method
Purity Profiling Mid-Polarity (e.g., 5% Phenyl Polysiloxane)Helium or HydrogenFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Chiral Separation Chiral (e.g., Permethylated β-cyclodextrin) gcms.czHelium or HydrogenFlame Ionization Detector (FID)

Advanced Chiral Analysis Methods (e.g., Chiral HPLC)

The presence of a stereocenter at the third carbon position of this compound necessitates the use of advanced analytical techniques for the separation and quantification of its enantiomers. As with many chiral molecules, the biological and chemical properties of each enantiomer can differ significantly. libretexts.org Therefore, the ability to resolve and analyze these stereoisomers is crucial in both synthetic chemistry and for potential future applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary and powerful technique for the enantioselective analysis of chiral compounds, including α-chloroketones. libretexts.orggoogle.com

The fundamental principle of chiral HPLC lies in the differential interaction between the two enantiomers of the analyte and the chiral stationary phase. libretexts.org This results in different retention times for each enantiomer, allowing for their separation and quantification. The resolution of racemic mixtures of α-chloroketones can be achieved through methods such as chiral column chromatography. google.com

Research into the enantioselective separation of ketones provides a framework for the analysis of this compound. For instance, studies on α-aryl ketones have demonstrated successful enantiomeric separation using cyclofructan-based chiral stationary phases. nih.gov These separations achieved baseline resolution for numerous compounds, indicating the effectiveness of these types of columns for chiral ketones. nih.gov

The development of a chiral HPLC method for a specific compound like this compound would involve screening various chiral stationary phases and mobile phase compositions to achieve optimal separation. Common CSPs are often based on polysaccharides like cellulose or amylose (B160209) derivatives. mdpi.com The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol).

Detailed findings from the analysis of analogous chiral ketones demonstrate the utility of this technique. For example, the enantiomeric purity of newly synthesized chiral thioxanthones was determined by chiral HPLC using an amylose-derived column, with all tested compounds showing an enantiomeric excess (e.e.) of over 99%. mdpi.com The enantiomeric excess is a critical parameter determined from the chiral chromatogram, calculated from the peak areas of the two enantiomers.

A typical research workflow for the chiral analysis of this compound would first involve its synthesis, which can result in a racemic or enantioenriched mixture. nih.govresearchgate.net Subsequently, a chiral HPLC method would be developed and validated. The data table below illustrates the type of results that would be obtained from such an analysis, using data for a representative chiral ketone as a model.

ParameterValue/ConditionReference
Chiral Stationary Phase (Example) Amylose-derived CSP mdpi.com
Mobile Phase (Example) Normal-phase or polar organic mode mdpi.com
Detection UV-Vis (Diode-Array Detector) researchgate.net
Retention Time Enantiomer 1 (tR1) (Example) 8.5 min
Retention Time Enantiomer 2 (tR2) (Example) 10.2 min
Resolution (Rs) > 1.5 (baseline separation) nih.gov
Enantiomeric Excess (e.e.) > 99% (for a highly pure sample) mdpi.com

The successful application of chiral HPLC provides essential data on the enantiomeric composition of this compound, which is fundamental for understanding its stereochemistry and for any further research or application. acs.org

Computational Chemistry and Mechanistic Modeling of 1 Chloro 3 Ethylpentan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the molecular geometry and electronic structure of 1-chloro-3-ethylpentan-2-one. These calculations provide a foundational understanding of the molecule's stability and reactivity.

The optimized molecular structure of this compound reveals key bond lengths, bond angles, and dihedral angles. For α-halo ketones, the conformational preference is a critical aspect. It is established that for many α-haloketones, a cisoid conformation, where the halogen and the carbonyl group are in the same plane, is energetically favored over the transoid form. nih.gov This preference is due to a balance of steric and electronic effects. In this compound, the presence of a chiral center at the C3 carbon introduces additional complexity to its conformational landscape.

The electronic structure of this compound is characterized by the influence of the electron-withdrawing chlorine atom and the carbonyl group. The chlorine atom enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This increased reactivity is a hallmark of α-halo ketones compared to their corresponding alkyl halides. nih.gov

Table 1: Computed Geometrical Parameters for the Lowest Energy Conformer of a Representative α-Chloro Ketone Note: Data is for a representative α-chloro ketone and is intended to be illustrative for this compound.

Parameter Value
C=O Bond Length 1.21 Å
C-Cl Bond Length 1.78 Å
C-C-Cl Bond Angle 112.5°

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are powerful tools for elucidating the reaction pathways of this compound in various chemical transformations. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies associated with different reaction channels.

A common reaction of α-chloro ketones is nucleophilic substitution. researchgate.net The mechanism of this reaction can be complex, with possibilities of direct substitution (SN2), carbonyl addition-elimination, or even pathways involving enolate-like transition states. researchgate.net DFT calculations can be employed to model these pathways. For instance, in the reaction with a nucleophile, the transition state for the SN2 pathway can be located, and its energy calculated. This allows for a comparison with the energies of transition states for other potential mechanisms, thereby identifying the most favorable reaction pathway. acs.org

Kinetic experiments on related systems, supported by computational modeling, suggest that the reactivity of α-chloro ketones can be significantly influenced by the nature of the nucleophile and the solvent. researchgate.net For example, the alkoxycarbonylation of α-chloro ketones has been shown to be highly dependent on the choice of ligand in a palladium-catalyzed process, a finding that can be rationalized through computational analysis of the catalytic cycle. researchgate.net

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be used to validate experimental data or to aid in the structural elucidation of reaction products.

For this compound, DFT and time-dependent DFT (TD-DFT) calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) spectra. The calculated vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the presence of key functional groups and to study conformational isomers. nih.gov The prediction of NMR chemical shifts is another valuable application, aiding in the assignment of signals in the experimental spectrum. acs.org

Given that this compound is a chiral molecule, predicting its ECD spectrum is particularly important for determining its absolute configuration. TD-DFT calculations have become a standard method for this purpose, where the calculated spectrum of a specific enantiomer is compared with the experimental spectrum. acs.org

Table 2: Predicted Spectroscopic Data for a Representative α-Chloro Ketone Note: This data is illustrative and represents typical values obtained for α-chloro ketones.

Spectroscopic Property Predicted Value
C=O Stretching Frequency (IR) ~1720-1740 cm⁻¹
α-CH Proton Chemical Shift (¹H NMR) ~4.0-4.5 ppm

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations offer a way to explore the conformational space of this compound and to study its behavior in a solvent environment over time. This is particularly useful for flexible molecules with multiple rotatable bonds. nih.gov

MD simulations can provide a more detailed picture of the conformational preferences of this compound than static quantum chemical calculations alone. By simulating the molecule in a solvent box, one can observe the dynamic equilibrium between different conformers and assess their relative populations. csic.es This information is crucial for understanding how the molecule's shape influences its reactivity.

Furthermore, MD simulations can be used to study the initial stages of a chemical reaction, such as the approach of a reactant to the ketone. This can provide insights into the steric factors that govern the stereoselectivity of reactions. For highly reactive nucleophiles, the stereochemical outcome may be determined by the accessibility of the different diastereotopic faces of the ketone's lowest energy conformation. nih.gov MD simulations can help to visualize and quantify this accessibility.

Applications of 1 Chloro 3 Ethylpentan 2 One in Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

α-Haloketones, including 1-Chloro-3-ethylpentan-2-one, are recognized as crucial building blocks in organic synthesis. mdpi.com Their utility stems from the ability to react with a wide range of nucleophiles, leading to the formation of more intricate structures. The presence of both a carbonyl group and a reactive carbon-halogen bond allows for sequential or tandem reactions, providing efficient pathways to target molecules. These compounds serve as key intermediates in the synthesis of various organometallic species and are foundational for creating pharmaceutical compounds. mdpi.com

Synthesis of Heterocyclic Compounds from α-Chloroketone Precursors

α-Chloroketones are essential precursors in the synthesis of complex heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. researchgate.netmdpi.com These reactions are fundamental to medicinal chemistry, as many heterocyclic structures exhibit significant biological activity. researchgate.netmdpi.com The general strategy involves the reaction of the α-chloroketone with a binucleophile. For instance, reaction with a thioamide can yield thiazoles, while reaction with an amidine can produce imidazoles. The versatility of α-haloketones has been demonstrated in the synthesis of a wide variety of N, S, and O-heterocycles. mdpi.com this compound, with its characteristic α-chloroketone moiety, is a suitable substrate for these cyclization reactions, enabling the creation of diverse heterocyclic systems.

Reagent ClassResulting Heterocycle
Thioamides/ThioureasThiazoles
AmidinesImidazoles
Primary AminesAziridines, Imines
HydrazinesPyridazines

Formation of Carbon-Carbon Bonds and Complex Molecular Architectures

One of the most significant carbon-carbon bond-forming reactions involving α-chloroketones is the Favorskii rearrangement. organicreactions.orgalfa-chemistry.comadichemistry.com This reaction occurs when an α-haloketone with an acidic α'-hydrogen is treated with a base, such as a hydroxide (B78521) or an alkoxide. adichemistry.comnrochemistry.com The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the base. adichemistry.comwikipedia.org Subsequent ring-opening leads to a rearranged carboxylic acid derivative (an acid, ester, or amide, depending on the base used). organicreactions.orgadichemistry.comwikipedia.org This rearrangement is a powerful tool for skeletal reorganization and has been used to synthesize highly branched acyclic carboxylic acids and for ring contraction in cyclic systems. organicreactions.orgalfa-chemistry.com For an acyclic substrate like this compound, the Favorskii rearrangement would yield a derivative of a rearranged carboxylic acid, specifically a derivative of 3,3-diethylpropanoic acid.

Precursor for α,β-Unsaturated Carbonyl Compounds via Elimination Reactions

α-Chloroketones can serve as precursors to α,β-unsaturated carbonyl compounds through elimination reactions. wikipedia.org This dehydrohalogenation is typically achieved by treatment with a base. In this reaction, a proton is removed from the α'-carbon, and the chloride ion is eliminated, resulting in the formation of a carbon-carbon double bond conjugated to the carbonyl group. This transformation is an example of an α-β elimination reaction. brainly.in For this compound, elimination would result in the formation of 3-ethylpent-3-en-2-one. According to Zaitsev's rule, which predicts that the more substituted alkene is the major product, this would be the expected outcome. libretexts.org

Utility in Multi-Component Reactions for Diverse Product Libraries

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. MCRs have become a significant tool in combinatorial chemistry and drug discovery for rapidly generating libraries of complex molecules. rsc.org Given that α-chloroketones are established precursors for a vast range of heterocyclic compounds, mdpi.comnih.gov their use as a component in MCRs is a logical extension of their synthetic utility. Incorporating this compound into an MCR design would allow for the one-pot synthesis of complex and diverse molecular scaffolds, particularly for creating libraries of substituted heterocycles for screening purposes.

Environmental Fate and Degradation Pathways of 1 Chloro 3 Ethylpentan 2 One

Abiotic Degradation Mechanisms for Haloketones

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For α-haloketones like 1-Chloro-3-ethylpentan-2-one, the primary abiotic degradation pathways include hydrolysis, reductive dehalogenation, and photodegradation.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. libretexts.org For α-halogenated ketones, the carbon-halogen bond is susceptible to nucleophilic attack by water, leading to the substitution of the halogen atom with a hydroxyl group. libretexts.org This reaction is often the initial step in the environmental degradation of these compounds.

The rate of hydrolysis is influenced by several factors, including the pH of the surrounding medium, temperature, and the presence of catalysts. libretexts.org Generally, the hydrolysis of α-haloketones can be catalyzed by both acids and bases. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the α-carbon and facilitates nucleophilic attack by water. missouri.edufiveable.melibretexts.org In basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, leading to a faster reaction rate. wikipedia.org

The hydrolysis of this compound is expected to yield 1-hydroxy-3-ethylpentan-2-one and a chloride ion. The resulting α-hydroxy ketone is generally more amenable to further degradation than the parent chlorinated compound.

Table 1: Factors Influencing the Hydrolysis of Halogenated Ketones

FactorInfluence on Hydrolysis RateMechanism
pH Generally increases at acidic and basic pHAcid catalysis activates the carbonyl group; base catalysis provides a stronger nucleophile (OH⁻). missouri.eduwikipedia.org
Temperature Increases with increasing temperatureProvides the necessary activation energy for the reaction to proceed.
Solvent Polarity Generally increases with higher polarityStabilizes the transition state and the charged intermediates.
Presence of Catalysts Can be accelerated by various catalystsMetal ions or other chemical species can facilitate the cleavage of the carbon-halogen bond.

This table presents generalized data for halogenated ketones due to the absence of specific data for this compound.

Reductive dehalogenation is a significant abiotic degradation pathway for organohalides, involving the replacement of a halogen atom with a hydrogen atom. wikipedia.org This process is particularly important in anaerobic environments where reducing conditions prevail. Various reducing agents, both naturally occurring and anthropogenic, can facilitate this reaction.

One of the most studied and environmentally relevant reducing agents is zero-valent iron (ZVI). researchgate.net ZVI can act as an electron donor to reduce the carbon-chlorine bond in α-chloroketones, leading to the formation of the corresponding ketone and a chloride ion. researchgate.net The reaction is a surface-mediated process where the chlorinated compound is adsorbed onto the iron surface, followed by electron transfer and subsequent dehalogenation. nih.gov

Other reducing agents that can effect the dehalogenation of α-haloketones include various metal complexes and certain minerals found in soils and sediments. wikipedia.org The efficiency of reductive dehalogenation is dependent on factors such as the redox potential of the environment, the surface area of the reducing agent, and the presence of mediating compounds. wikipedia.org

For this compound, reductive dehalogenation would result in the formation of 3-ethylpentan-2-one (B1293596).

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. Aliphatic ketones, including α-haloketones, can absorb ultraviolet (UV) radiation, leading to their electronic excitation and subsequent chemical reactions. libretexts.org The primary photochemical process for ketones is often the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and an adjacent α-carbon. libretexts.org

In the case of this compound, absorption of UV light can lead to the cleavage of the C-C bond between the carbonyl group and the chlorinated methyl group, or the C-C bond between the carbonyl group and the ethylpentyl group. This would generate a pair of free radicals. libretexts.org These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction from other molecules, recombination, or reaction with molecular oxygen, leading to a cascade of degradation products. google.comresearchgate.net

The quantum yield of photodegradation, which is a measure of the efficiency of the photochemical process, is dependent on the wavelength of light, the solvent, and the presence of other photosensitizing or quenching molecules in the environment. acs.org

Table 2: Potential Photodegradation Products of Aliphatic Ketones

Photochemical ProcessInitial ProductsPotential Secondary Reactions
Norrish Type I Cleavage Acyl radical and alkyl radicalDecarbonylation, radical recombination, hydrogen abstraction, reaction with oxygen. libretexts.org
Norrish Type II Reaction Enol and an alkeneNot applicable for this compound due to the lack of a γ-hydrogen.
Intersystem Crossing Triplet excited stateEnergy transfer to other molecules, hydrogen abstraction.

This table presents generalized data for aliphatic ketones due to the absence of specific data for this compound.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.

A wide variety of microorganisms have evolved the ability to degrade organohalide compounds. nih.govnih.gov The initial step in the microbial degradation of halogenated compounds is often the cleavage of the carbon-halogen bond, a process known as dehalogenation. researchgate.netnih.gov This can occur through several enzymatic mechanisms, including reductive, oxidative, and hydrolytic dehalogenation. nih.gov

Bacteria from the genus Pseudomonas are well-known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including chlorinated ones. nih.govresearchgate.netnih.gov Some Pseudomonas species have been shown to utilize chlorinated alkanes as a carbon source, initiating the degradation through the action of dehalogenase enzymes. nih.gov The aerobic degradation of chlorinated compounds often involves oxygenases that incorporate one or two atoms of oxygen into the molecule, making it more susceptible to further breakdown. nih.gov

Under anaerobic conditions, reductive dehalogenation is a key microbial process where organohalides are used as electron acceptors in a process known as organohalide respiration. nih.gov This process is carried out by a specialized group of bacteria that can transform highly chlorinated compounds into less chlorinated and often less toxic products. nih.gov

The key enzymes involved in the initial breakdown of organohalides are dehalogenases. researchgate.netnih.gov These enzymes catalyze the cleavage of the carbon-halogen bond and can be broadly classified based on their reaction mechanism.

Hydrolytic dehalogenases use a water molecule to replace the halogen atom with a hydroxyl group. This is a common mechanism for the degradation of haloalkanes and haloacids. researchgate.net

Reductive dehalogenases catalyze the replacement of a halogen with a hydrogen atom, using a reducing agent as an electron donor. This is a crucial step in the anaerobic degradation of many organohalides. nih.gov

Oxygenolytic dehalogenases utilize molecular oxygen to cleave the carbon-halogen bond, often leading to the formation of an aldehyde or a carboxylic acid. nih.gov

In the context of this compound, it is plausible that various microorganisms possessing dehalogenase activity could initiate its degradation. The resulting dehalogenated intermediate, 3-ethylpentan-2-one, is a simple ketone that is likely to be readily metabolized by a wide range of microorganisms through central metabolic pathways.

Furthermore, the carbonyl group of this compound can also be a target for enzymatic transformation. For instance, keto reductases or alcohol dehydrogenases could reduce the ketone to the corresponding secondary alcohol, 1-chloro-3-ethylpentan-2-ol. This biotransformation could alter the toxicity and subsequent degradation pathway of the compound.

Table 3: Classes of Enzymes Involved in the Degradation of Organohalides

Enzyme ClassReaction CatalyzedCofactors/RequirementsExample Substrates
Hydrolytic Dehalogenases R-X + H₂O → R-OH + H⁺ + X⁻NoneHaloalkanes, haloacids researchgate.net
Reductive Dehalogenases R-X + 2e⁻ + H⁺ → R-H + X⁻Electron donor (e.g., H₂)Polychlorinated biphenyls, chlorinated ethenes nih.gov
Oxygenolytic Dehalogenases R-X + O₂ + NAD(P)H + H⁺ → [Intermediate] → ProductsO₂, NAD(P)HChlorinated alkanes nih.gov
Glutathione S-Transferases R-X + GSH → R-SG + H⁺ + X⁻Glutathione (GSH)Various electrophilic organohalides

This table provides a general overview of enzyme classes and is not specific to this compound.

Influence of Environmental Parameters on Degradation Kinetics (e.g., pH, Temperature)

k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

This equation highlights the pH-dependent nature of the degradation process.

Influence of pH

The pH of the surrounding aqueous medium is a critical factor in the hydrolysis of this compound. As an α-chloro ketone, the presence of the carbonyl group activates the α-carbon, making the chlorine atom a better leaving group and thus facilitating nucleophilic substitution reactions.

Acidic Conditions (Low pH): Under acidic conditions, the carbonyl oxygen can be protonated, which further polarizes the carbon-chlorine bond and enhances the susceptibility of the α-carbon to nucleophilic attack by water. This acid-catalyzed hydrolysis is expected to contribute to the degradation of the compound.

Neutral Conditions (pH ≈ 7): At neutral pH, hydrolysis can proceed via a direct nucleophilic substitution by water. This process is generally slower than the acid or base-catalyzed pathways.

Alkaline Conditions (High pH): In alkaline environments, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic α-carbon, leading to a rapid displacement of the chloride ion. This base-catalyzed hydrolysis is often the dominant degradation pathway for halogenated compounds at elevated pH. viu.ca For many halogenated organic compounds, the rate of hydrolysis increases significantly with increasing pH. rsc.orgpolimi.it

Influence of Temperature

Temperature plays a crucial role in the degradation kinetics of this compound, as it affects the rate of chemical reactions according to the principles of chemical kinetics. The relationship between the rate constant (k) and temperature (T) is generally described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, and R is the universal gas constant.

An increase in temperature generally leads to an exponential increase in the degradation rate constant. cdnsciencepub.com This is because higher temperatures provide the necessary activation energy for the degradation reactions to occur more frequently and with greater energy. For instance, studies on the atmospheric reactions of related ketones, such as 3-pentanone, have shown that temperature can influence the formation and subsequent reactions of chlorinated products. nih.gov Similarly, the hydrolysis of other chlorinated compounds demonstrates a clear temperature dependence, with higher temperatures accelerating the degradation process. cdnsciencepub.comcdnsciencepub.com

The following interactive table presents hypothetical degradation rate constants for this compound at various pH and temperature values to illustrate the expected trends based on the behavior of similar α-chloro ketones.

Interactive Data Table: Hypothetical Degradation Rate Constants (k_obs) for this compound

Note: The following data is illustrative and based on the expected behavior of α-chloro ketones. Specific experimental data for this compound is not available.

Temperature (°C)pHHypothetical k_obs (s⁻¹)
1051.5 x 10⁻⁷
1078.0 x 10⁻⁸
1094.0 x 10⁻⁶
2558.0 x 10⁻⁷
2574.5 x 10⁻⁷
2592.2 x 10⁻⁵
4053.5 x 10⁻⁶
4072.0 x 10⁻⁶
4099.5 x 10⁻⁵

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for α-Chloroketones

Traditional methods for the synthesis of α-chloroketones often rely on stoichiometric chlorinating agents that can be hazardous and generate significant waste. Modern research is increasingly focused on developing greener, more sustainable alternatives that offer improved safety, atom economy, and environmental compatibility.

Key areas of development include:

Photocatalytic and Electrochemical Methods: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis. Future work will likely expand on methods that use light to generate chlorine radicals from benign sources like inorganic chloride salts, thereby avoiding harsh reagents. Similarly, electrochemical synthesis offers a reagent-free approach to chlorination, using electricity to drive the transformation, which minimizes waste and enhances safety. An example includes the electrochemical oxydihalogenation of alkynes to prepare α,α-dihaloketones using sources like chloroform (B151607) or dichloromethane.

Advanced Chlorinating Agents: Research into safer and more efficient chlorinating agents is ongoing. Reagents like trichloromethanesulfonyl chloride have been shown to be effective for α-chlorination under mild conditions, facilitating easier product purification and reducing toxic chlorinated organic waste. organic-chemistry.org Another approach involves the one-pot conversion of ketones to α-chloroketone acetals using iodobenzene (B50100) dichloride, a safer alternative to chlorine gas. organic-chemistry.org

Biocatalytic Approaches: The use of enzymes for selective halogenation represents a frontier in green chemistry. While still a developing field, future research may identify or engineer haloperoxidase enzymes capable of selectively chlorinating ketone precursors like 3-ethylpentan-2-one (B1293596). Biocatalysis offers the potential for high selectivity under mild, aqueous conditions, representing the pinnacle of sustainable synthesis. For instance, transaminases have been explored for their promiscuous hydrodechlorinase activity, suggesting the potential for enzymatic manipulation of the carbon-halogen bond. researchgate.net

RouteKey FeaturesAdvantages
Photocatalysis Uses light and a photocatalystMild conditions, utilizes benign chlorine sources
Electrochemistry Driven by electric currentReagent-free, high atom economy, reduced waste
Advanced Reagents e.g., SO2Cl2, PhICl2Improved safety, milder conditions, easier workup
Biocatalysis Uses enzymes (e.g., haloperoxidases)High selectivity, environmentally friendly, aqueous media

Exploration of New Reactivity Profiles and Catalytic Transformations

The dual electrophilic nature of the α-carbon and the carbonyl carbon in α-chloroketones makes them highly versatile building blocks. mdpi.com Future research will continue to uncover novel reactions and catalytic systems that exploit this reactivity to construct complex molecules, particularly in the synthesis of heterocyclic compounds. mdpi.com

Promising research directions include:

Novel Cross-Coupling Reactions: While classic reactions are well-established, new catalytic systems are expanding the scope of C-C bond formation. For example, zinc halide-catalyzed cross-coupling of α-chloroketones with organotin enolates has been developed for the synthesis of γ-diketones. nih.gov This reaction proceeds through a precondensation step followed by rearrangement, a pathway accelerated by the catalyst. nih.gov Copper-catalyzed cross-coupling with alkylzinc halides has also been shown to introduce primary and secondary alkyl groups at the α-position with stereospecific inversion of configuration. nuph.edu.ua

Cascade and Domino Reactions: Designing reactions where multiple bonds are formed in a single operation from an α-chloroketone precursor is a major goal for improving synthetic efficiency. These cascade reactions can rapidly build molecular complexity from simple starting materials, and α-chloroketones are ideal substrates for initiating such sequences due to their inherent reactivity.

Synthesis of Novel Heterocycles: α-Chloroketones are pivotal in synthesizing a vast array of N-, S-, and O-containing heterocycles. Future work will focus on developing catalytic, enantioselective methods to produce chiral heterocycles and exploring reactions with novel nucleophiles to access previously unknown ring systems with potential applications in medicinal chemistry.

Advanced Stereoselective Syntheses and Chiral Resolution Techniques

The creation of specific stereoisomers is crucial for pharmaceutical and biological applications. For a molecule like 1-chloro-3-ethylpentan-2-one, which contains a stereocenter at the chlorinated carbon, controlling its absolute configuration is a significant synthetic challenge. Future research will focus on refining and discovering new methods for asymmetric α-chlorination.

Organocatalytic Asymmetric Chlorination: Organocatalysis has become a dominant strategy for enantioselective synthesis. Chiral amines, such as proline derivatives and imidazolidinones, have been successfully used to catalyze the α-chlorination of aldehydes and ketones with high enantioselectivity (ee). researchgate.netresearchgate.net For instance, (2R,5R)-diphenylpyrrolidine has been shown to be a highly effective catalyst for the chlorination of aldehydes with N-chlorosuccinimide (NCS), achieving up to 94% ee. researchgate.net Similarly, hybrid amide-based Cinchona alkaloids have been employed as phase-transfer catalysts for the α-chlorination of β-keto esters, yielding products with up to 97% ee.

Dynamic Kinetic Resolution: This powerful technique involves the in-situ racemization of the starting material or an intermediate, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. A notable development is the catalytic enantioselective nucleophilic α-chlorination of ketones using NaCl as the chlorine source. This process operates through a dynamic kinetic resolution of an α-keto sulfonium (B1226848) salt intermediate, facilitated by a chiral thiourea (B124793) catalyst, to produce highly enantioenriched α-chloroketones. nih.gov

Chiral Resolution of Racemates: For cases where direct asymmetric synthesis is not feasible, the separation of enantiomers from a racemic mixture remains essential. Future efforts will involve the development of more efficient chiral resolving agents and methodologies. pitt.edu This includes enantiospecific cocrystallization and advanced chiral chromatography techniques to provide access to enantiomerically pure α-chloroketones.

TechniqueCatalyst/MethodTypical SubstrateAchieved Enantioselectivity
Organocatalysis (2R,5R)-diphenylpyrrolidineAldehydesUp to 94% ee researchgate.net
Phase-Transfer Catalysis Hybrid Cinchona Alkaloidsβ-Keto EstersUp to 97% ee
Dynamic Kinetic Resolution Chiral Thiourea / NaClα-Keto Sulfonium SaltsExcellent ee nih.gov

Integration with Flow Chemistry and Automation for Enhanced Process Efficiency

The synthesis of α-chloroketones can involve hazardous reagents (e.g., diazomethane) or highly reactive, unstable intermediates (e.g., organolithiums). researchgate.netresearchgate.net Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in safety, efficiency, and scalability over traditional batch processes.

Handling Hazardous Reagents: Flow chemistry enables the on-demand generation and immediate consumption of hazardous substances like diazomethane (B1218177), which is used in some multi-step syntheses of α-chloroketones from amino acids. acs.org This approach avoids the need to store large quantities of explosive or toxic materials, dramatically improving process safety. researchgate.netacs.org Tube-in-tube reactors, where diazomethane can diffuse through a semipermeable membrane for reaction, exemplify this enhanced safety protocol. acs.org

Controlling Fast and Exothermic Reactions: The high surface-area-to-volume ratio of microreactors allows for superior heat and mass transfer. This precise control is ideal for managing fast, exothermic reactions involving organometallic reagents, such as the synthesis of α-chloroketones from esters using transient chloromethyllithium. researchgate.net This method allows for reaction times of less than 5 seconds and provides high yields and throughputs of around 10.6 g/h. researchgate.netvapourtec.com

Deeper Mechanistic Understanding through Advanced Computational Studies

A thorough understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. Advanced computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction pathways, transition states, and the roles of catalysts at a molecular level.

Elucidating Reaction Pathways: Computational studies can model complex reaction mechanisms that are difficult to probe experimentally. For example, the mechanism of organocatalytic α-chlorination of aldehydes has been investigated using computational methods, leading to the proposal of a pathway involving an initial N-chlorination of a catalyst-substrate complex, followed by a 1,3-sigmatropic shift of the chlorine atom. researchgate.net This insight challenges previously held assumptions about direct C-Cl bond formation.

Predicting Reactivity and Selectivity: Theoretical calculations can help predict the outcome of reactions and explain observed selectivities. A computational study on the reaction between chloroacetone (B47974) and trimethyl phosphite (B83602) analyzed the competitive Perkow and Michaelis-Arbuzov reaction pathways. semanticscholar.org The study found that while the Perkow path is kinetically favored, the choice of solvent can influence the outcome, providing valuable guidance for experimental design. semanticscholar.org

Catalyst Design: By modeling the interactions between substrates, reagents, and catalysts, computational studies can aid in the rational design of new and improved catalysts. Understanding the non-covalent interactions that govern stereoselectivity in asymmetric catalysis can lead to the development of catalysts with higher efficiency and enantioselectivity for the synthesis of chiral α-chloroketones.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-3-ethylpentan-2-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution or Friedel-Crafts acylation, depending on the starting material. For example, chlorination of 3-ethylpentan-2-one using thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C can yield the target compound. Solvent choice (e.g., dichloromethane) and slow reagent addition minimize side reactions like over-chlorination . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Yield optimization requires monitoring reaction progress via TLC or GC-MS.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H NMR should show a singlet for the ketone carbonyl proton (δ ~2.1 ppm) and splitting patterns for the ethyl and chlorinated groups. 13^{13}C NMR confirms the ketone carbon (δ ~210 ppm) and chlorine-induced deshielding .
  • IR : A strong C=O stretch (~1710 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are diagnostic.
  • X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain. For example, the Cl–C–C–O dihedral angle can reveal steric effects .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of volatiles .
  • Spill management : Absorb with inert materials (silica gel, diatomaceous earth) and dispose as halogenated waste .
  • Toxicity mitigation : No acute toxicity data are available, but assume organochlorine hazards (e.g., hepatotoxicity). Pre-screen via in vitro assays (e.g., HepG2 cell viability) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform its supramolecular assembly?

  • Methodology : Perform graph-set analysis (Etter’s formalism) on X-ray data to classify hydrogen bonds (e.g., D–H···A motifs). For example, the ketone oxygen may act as an acceptor, forming C=O···H–C interactions with adjacent alkyl groups. Use SHELXD for structure solution and Mercury CSD for visualization. Compare with similar chlorinated ketones to identify trends in packing efficiency .

Q. What statistical methods resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodology : Apply Bayesian statistics or multivariate analysis:

  • If NMR suggests conformational flexibility (e.g., broad peaks), compare with crystallographic B-factors to assess dynamic disorder.
  • Use Rietveld refinement for powder XRD to reconcile bond-length discrepancies >0.02 Å between NMR-derived models and crystal structures .
  • Cross-validate with DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and optimize geometry .

Q. How does the electronic effect of the ethyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with analogs lacking the ethyl group (e.g., 1-chloropentan-2-one) under SN2 conditions (e.g., NaI/acetone). Monitor via conductivity or HPLC.
  • DFT analysis : Calculate LUMO energy and Mulliken charges to quantify the chloro group’s electrophilicity. The ethyl group’s electron-donating effect may reduce reactivity by stabilizing the transition state .
  • Isotope labeling : Use 13^{13}C-labeled ethyl groups in 2D NMR (HSQC) to track steric effects during substitution .

Notes on Data Interpretation

  • Crystallographic refinement : Always report R-factors and data-to-parameter ratios; values >15:1 indicate robust models .
  • Ecotoxicity gaps : No data exist for biodegradation or bioaccumulation. Prioritize OECD 301F testing for aerobic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.